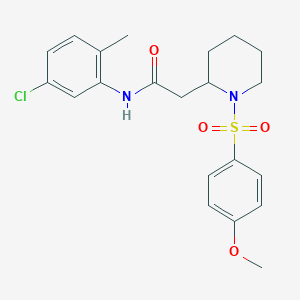![molecular formula C20H18FN3O2 B2773849 2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide CAS No. 1226458-64-5](/img/structure/B2773849.png)
2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide is a highly specialized organic compound that falls under the category of fluorinated benzo[b][1,6]naphthyridines. It exhibits a combination of fluorine, nitrogen, oxygen, and aromatic systems, which may contribute to its unique physicochemical properties. This complex chemical structure implies potential utility in various scientific applications, including pharmaceuticals and advanced material sciences.
Preparation Methods
The preparation of 2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide involves multiple synthetic steps. One common synthetic route includes:
Starting Materials and Reagents: : Benzo[b][1,6]naphthyridine derivatives, fluorine sources, and acetamide derivatives.
Reaction Conditions
Step 1: : Synthesis of the core benzo[b][1,6]naphthyridine structure, often involving cyclization reactions.
Step 2: : Introduction of fluorine using reagents such as Selectfluor or N-fluorobenzenesulfonimide under specific conditions, typically in a solvent like acetonitrile.
Step 3: : Functionalization to introduce the oxo group, likely using oxidation reagents.
Step 4: : Attachment of the N-phenylacetamide moiety through amide coupling reactions, often employing reagents like EDCI or DCC in the presence of a base.
Industrial production methods would scale these reactions using automated reactors with optimized temperature, pressure, and solvent conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide can undergo various types of chemical reactions:
Oxidation: : Oxidative reactions can alter the benzo[b][1,6]naphthyridine core or the phenyl ring, typically using reagents like KMnO4 or OsO4.
Reduction: : Reduction of the oxo group or the nitrogen atoms can be achieved using hydride sources like NaBH4 or LiAlH4.
Substitution: : Halogen substitution reactions can modify the fluorine atom, usually under nucleophilic substitution conditions with reagents like NaOH or KCN.
Addition: : Addition reactions at double bonds or aromatic systems using catalysts or specific reagents.
Major products formed depend on the specific reagents and conditions used, often yielding various fluorinated aromatic derivatives or altered naphthyridine structures.
Scientific Research Applications
This compound finds applications in several scientific research fields:
Chemistry: : As a building block for synthesizing complex organic molecules or as a ligand in coordination chemistry.
Biology: : Potential use as a probe or inhibitor in biological assays, particularly those involving enzyme interactions.
Medicine: : Exploration as a potential drug candidate due to its complex structure, which may interact uniquely with biological targets.
Industry: : Possible applications in material sciences, particularly in the development of advanced polymers or coatings due to its stability and functional group diversity.
Mechanism of Action
The compound's mechanism of action hinges on its interactions at the molecular level:
Molecular Targets: : It may target specific enzymes, receptors, or nucleic acids, depending on its structural compatibility and functional groups.
Pathways: : The pathways involved could include enzymatic inhibition or activation, receptor binding, or interference with nucleic acid replication or transcription processes. Detailed studies would reveal specific pathways and interactions, often using techniques like X-ray crystallography or NMR spectroscopy.
Comparison with Similar Compounds
Compared to other benzo[b][1,6]naphthyridine derivatives, 2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide stands out due to its fluorine and oxo functionalities.
Similar Compounds
2-(3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H)-yl)-N-phenylacetamide
8-fluoro-benzo[b][1,6]naphthyridin-10-one
N-phenylacetyl-3,4-dihydrobenzo[b][1,6]naphthyridine
Uniqueness: : Its unique combination of fluorine and oxo groups enhances its chemical reactivity and potential biological interactions, making it a distinctive candidate for various applications.
There you go—deep dive into an intricate compound. Any further details you’re curious about?
Properties
IUPAC Name |
2-(8-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-13-6-7-17-15(10-13)20(26)16-11-24(9-8-18(16)23-17)12-19(25)22-14-4-2-1-3-5-14/h1-7,10H,8-9,11-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXGOHVKKSSZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro-](/img/structure/B2773766.png)



![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2773774.png)

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2773776.png)
![5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2773777.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2773779.png)

![N-(2-ethylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2773782.png)
![(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2773786.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2773789.png)
